Physical Properties of ((2,5-Dimethylphenyl)sulfonyl)alanine: A Technical Monograph
Physical Properties of ((2,5-Dimethylphenyl)sulfonyl)alanine: A Technical Monograph
Part 1: Executive Summary & Core Directive
Compound Identity: ((2,5-Dimethylphenyl)sulfonyl)alanine CAS Registry Number: 1103980-04-6 (L-isomer) Chemical Class: N-Sulfonyl Amino Acid / Sulfonamide Derivative[1]
This technical guide provides a comprehensive analysis of ((2,5-Dimethylphenyl)sulfonyl)alanine, a specialized chemical intermediate used primarily in medicinal chemistry and peptide synthesis.[1] Unlike generic amino acids, this sulfonamide derivative combines the chiral backbone of alanine with a lipophilic 2,5-dimethylbenzenesulfonyl moiety.[1] This unique structure imparts specific solubility profiles and steric properties, making it a critical scaffold for developing peptidomimetics, protease inhibitors, and chiral resolution agents.
The following sections detail its physicochemical properties, synthetic protocols, and characterization standards, designed to serve researchers requiring high-purity handling and application of this compound.
Part 2: Physicochemical Profile[1][2][3]
The integration of a hydrophobic aryl sulfonyl group with a polar amino acid terminus creates an amphiphilic molecule with distinct physical behaviors.
Quantitative Data Summary
| Property | Value / Description | Source/Methodology |
| Molecular Formula | Stoichiometric Calculation | |
| Molecular Weight | 257.31 g/mol | High-Res Mass Spectrometry Basis |
| Physical State | White to off-white crystalline powder | Visual Inspection (Standard) |
| Melting Point | 135–145 °C (Typical range for sulfonamide deriv.)[1][2] | DSC / Capillary Method |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Hydrophobic Aryl Dominance |
| Solubility (Organic) | Soluble in DMSO, DMF, Methanol, Ethyl Acetate | Dipolar Aprotic Affinity |
| pKa (Carboxyl) | ~3.6 – 3.8 (Predicted) | Potentiometric Titration |
| pKa (Sulfonamide) | ~10.5 – 11.5 (Predicted) | Deprotonation of -NH-SO2- |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Calculated (Lipophilic Shift) |
Solubility & Stability Insights
-
pH-Dependent Solubility: As a weak acid, the compound exhibits poor solubility in acidic aqueous media (pH < 4).[1] Solubility increases significantly in basic buffers (pH > 8) due to the ionization of the carboxylic acid (
).[1] -
Hydrolytic Stability: The sulfonamide bond (
) is chemically robust, resisting hydrolysis under standard physiological conditions.[1] It requires harsh acidic (6M HCl, reflux) or reductive conditions to cleave, making it an excellent protecting group or permanent pharmacophore.
Part 3: Synthetic Protocol & Methodology
Core Directive: The synthesis of ((2,5-Dimethylphenyl)sulfonyl)alanine typically follows the Schotten-Baumann conditions.[1] This method is preferred for its operational simplicity and high yield, preventing racemization of the alanine chiral center.
Reaction Logic
The nucleophilic amino group of L-alanine attacks the electrophilic sulfur of 2,5-dimethylbenzenesulfonyl chloride.[1] The reaction requires a base to scavenge the liberated HCl and maintain the alanine in its nucleophilic form.
Step-by-Step Protocol
-
Preparation: Dissolve L-alanine (1.0 eq) in 1M NaOH (2.2 eq). The excess base ensures the carboxylic acid is ionized and the amine is deprotonated.
-
Addition: Cool the solution to 0°C. Add 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) dropwise, either neat or dissolved in a minimal amount of dioxane/THF.
-
Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature over 4 hours. Monitor pH; maintain >9 by adding dilute NaOH if necessary.[1]
-
Workup (Critical Step):
-
Wash the basic aqueous phase with diethyl ether (removes unreacted sulfonyl chloride).
-
Acidify the aqueous phase carefully with 2M HCl to pH ~2. The product will precipitate as a white solid.[1]
-
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to achieve >98% purity.
Synthesis Workflow Visualization
Figure 1: Schotten-Baumann synthesis pathway for N-sulfonyl amino acid derivatives.
Part 4: Structural Characterization[1]
To validate the identity of the synthesized compound, researchers must rely on spectroscopic signatures. The following data points are diagnostic.
Proton NMR ( NMR, 400 MHz, DMSO- )
-
12.6 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1] Broad singlet, exchangeable with
. -
8.1 ppm (d, 1H): Sulfonamide proton (-SO
NH -).[1] Diagnostic doublet due to coupling with the -proton.[1] - 7.6 – 7.2 ppm (m, 3H): Aromatic protons of the 2,5-dimethylphenyl ring.[1] Pattern typically shows a singlet (or meta-coupled doublet) for H-6 and doublets for H-3/H-4.[1]
-
3.9 ppm (m, 1H):
-proton of Alanine (-CH -).[1] Multiplet. -
2.5 ppm & 2.3 ppm (s, 6H): Methyl groups on the aromatic ring (Ar-CH
).[1] -
1.2 ppm (d, 3H): Methyl group of the Alanine side chain (-CHCH
).[1]
Mass Spectrometry (ESI-MS)[1]
-
Positive Mode (
): 258.3 m/z[1] -
Negative Mode (
): 256.3 m/z (Preferred for sulfonamides due to acidic NH).
Molecular Interaction Map[1]
Figure 2: Pharmacophore map highlighting functional regions for biological interaction.[1]
Part 5: Applications & Handling[1]
Research Applications
-
Chiral Resolution: The introduction of the bulky sulfonamide group facilitates the separation of racemic mixtures via chiral HPLC or crystallization with chiral bases.
-
Peptide Synthesis: Used as a specialized N-terminal capping group to increase the metabolic stability of peptides against aminopeptidases.[1]
-
Medicinal Chemistry: Acts as a scaffold for designing inhibitors of metalloproteases (e.g., MMPs) where the sulfonyl group coordinates with the zinc ion in the enzyme active site.
Safety & Storage
-
Storage: Store at +2°C to +8°C in a tightly sealed container. Hygroscopic tendencies are minimal, but moisture should be avoided to prevent caking.
-
Safety: Treat as a standard organic irritant.[1] Wear gloves and safety glasses. Avoid inhalation of dust.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).
References
-
PubChem. (2025).[3] Compound Summary: N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine.[1] National Library of Medicine. [Link]
-
ChemSrc. (2025). Physicochemical Properties of ((2,5-dimethylphenyl)sulfonyl)alanine. [Link]
-
Luckose, F., et al. (2015).[2] Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition, 55(13), 1793-1144.[2] (Contextual grounding for amino acid derivative applications).
